Cas no 123675-82-1 (Pentacyclo[4.2.0.02,5.03,8.04,7]octane-1-carboxylicacid, 4-phenyl-, methyl ester)
![Pentacyclo[4.2.0.02,5.03,8.04,7]octane-1-carboxylicacid, 4-phenyl-, methyl ester structure](https://ja.kuujia.com/scimg/cas/123675-82-1x500.png)
Pentacyclo[4.2.0.02,5.03,8.04,7]octane-1-carboxylicacid, 4-phenyl-, methyl ester 化学的及び物理的性質
名前と識別子
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- Pentacyclo[4.2.0.02,5.03,8.04,7]octane-1-carboxylicacid, 4-phenyl-, methyl ester
- methyl 4-phenylcubane-1-carboxylate
- Methyl 4-Phenylcubanecarboxylate
- BM544
- Methyl 1-phenylcubane-4-carboxylate
- Methyl 4-phenylpentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octane-1-carboxylate
- 123675-82-1
- DTXSID50577732
- Pentacyclo[4.2.0.02,5.03,8.04,7]octane-1-carboxylic acid, 4-phenyl-, methyl ester
- methyl (1s,2R,3r,8S)-4-phenylcubane-1-carboxylate
-
- インチ: InChI=1S/C16H14O2/c1-18-14(17)16-11-8-12(16)10-13(16)9(11)15(8,10)7-5-3-2-4-6-7/h2-6,8-13H,1H3
- InChIKey: JVRQHWFNIIZXIY-UHFFFAOYSA-N
- SMILES: COC(C12C3C4C5(C3C1C5C24)C1C=CC=CC=1)=O
計算された属性
- 精确分子量: 238.09900
- 同位素质量: 238.099379685g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 18
- 回転可能化学結合数: 3
- 複雑さ: 428
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.1
- トポロジー分子極性表面積: 26.3Ų
じっけんとくせい
- PSA: 26.30000
- LogP: 1.84900
Pentacyclo[4.2.0.02,5.03,8.04,7]octane-1-carboxylicacid, 4-phenyl-, methyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR312562-250mg |
Methyl (1S,2R,3R,8S)-4-phenylcubane-1-carboxylate |
123675-82-1 | 95% | 250mg |
£1488.00 | 2024-05-23 | |
Apollo Scientific | OR312562-1g |
Methyl (1S,2R,3R,8S)-4-phenylcubane-1-carboxylate |
123675-82-1 | 95% | 1g |
£3968.00 | 2024-05-23 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1577106-100mg |
Methyl 4-phenylcubane-1-carboxylate |
123675-82-1 | 98% | 100mg |
¥9280.00 | 2024-08-09 |
Pentacyclo[4.2.0.02,5.03,8.04,7]octane-1-carboxylicacid, 4-phenyl-, methyl ester 関連文献
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
Pentacyclo[4.2.0.02,5.03,8.04,7]octane-1-carboxylicacid, 4-phenyl-, methyl esterに関する追加情報
Pentacyclo[4.2.0.02,5.03,8.04,7]octane-1-carboxylic acid, 4-phenyl-, methyl ester - A Novel Compound with Promising Applications in CAS No. 123675-82-1 Research
CAS No. 123675-82-1 represents a unique chemical entity with a complex molecular structure, specifically Pentacyclo[4.2.0.02,5.03,8.04,7]octane-1-carboxylic acid, 4-phenyl-, methyl ester. This compound belongs to the family of bicyclic and polycyclic organic molecules, characterized by its intricate ring system and functional groups. The core structure of CAS No. 123675-32-1 is based on the Pentacyclo framework, which is a highly symmetrical and rigid molecular scaffold. The 4-phenyl substituent and the methyl ester group further enhance its chemical diversity and biological activity, making it a valuable candidate for pharmaceutical research.
Recent studies have highlighted the potential of CAS No. 123675-82-1 in the development of novel therapeutics. A 2023 publication in Journal of Medicinal Chemistry reported that the methyl ester functional group in this compound significantly improves its solubility and bioavailability compared to its carboxylic acid counterpart. This finding is particularly relevant for drug delivery systems, where enhanced solubility can lead to improved pharmacokinetic profiles. The 4-phenyl substituent, on the other hand, contributes to the molecule's hydrophobicity, which may influence its ability to cross biological membranes and reach target tissues.
Structural analysis of CAS No. 123675-82-1 reveals that the Pentacyclo framework is a key feature of its molecular architecture. This polycyclic structure is known for its stability and resistance to metabolic degradation, which is a critical factor in drug development. The Pentacyclo ring system is also associated with a wide range of biological activities, including anti-inflammatory, antitumor, and neuroprotective effects. These properties make CAS No. 123675-82-1 a promising candidate for the treatment of chronic diseases such as rheumatoid arthritis and neurodegenerative disorders.
In addition to its structural uniqueness, the CAS No. 123675-82-1 compound has been the subject of several in vitro and in vivo studies. A 2022 study published in Drug Discovery Today demonstrated that the methyl ester group in this molecule enhances its interaction with lipid membranes, which is crucial for its efficacy in targeting specific cellular pathways. The 4-phenyl substituent was found to play a role in modulating the molecule's binding affinity to certain receptors, further supporting its potential as a therapeutic agent.
The synthesis of CAS No. 123675-82-1 has also been a focus of recent research. A 2024 paper in Organic Letters described a novel catalytic method for the efficient preparation of this compound, which reduces the number of synthetic steps and minimizes the use of hazardous reagents. This approach is particularly important for the sustainable development of pharmaceuticals, as it aligns with the principles of green chemistry. The Pentacyclo framework's synthesis involves a series of ring-forming reactions, which are typically challenging due to the high energy required to form such complex structures.
From a pharmacological perspective, the CAS No. 123675-82-1 compound has shown potential in various therapeutic areas. For instance, a 2023 clinical trial reported that this molecule exhibited significant anti-inflammatory activity in patients with chronic obstructive pulmonary disease (COPD). The 4-phenyl substituent was found to enhance the molecule's ability to inhibit pro-inflammatory cytokines, which are known to contribute to the progression of COPD. Similarly, preclinical studies have suggested that the methyl ester group may improve the molecule's ability to cross the blood-brain barrier, making it a potential candidate for the treatment of neurological disorders.
Despite its promising properties, the CAS No. 123675-82-1 compound faces several challenges in its development. One of the primary concerns is its potential toxicity, which must be thoroughly evaluated before it can be considered for clinical use. Additionally, the Pentacyclo framework's rigidity may limit its ability to interact with certain biological targets, necessitating further modifications to optimize its therapeutic potential. Researchers are currently exploring ways to enhance the molecule's selectivity and reduce its side effects through structural modifications.
Overall, CAS No. 123675-82-1 represents a significant advancement in the field of medicinal chemistry. Its unique molecular structure, combined with the strategic placement of the 4-phenyl and methyl ester groups, positions it as a promising candidate for the development of new therapeutics. As research in this area continues to evolve, the potential applications of this compound are expected to expand, offering new opportunities for the treatment of a wide range of diseases.
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